2-Bromo-3'-chloro-4'-fluorobenzhydrol
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Overview
Description
2-Bromo-3’-chloro-4’-fluorobenzhydrol, also known by its IUPAC name (2-bromophenyl)(3-chloro-4-fluorophenyl)methanol, is a chemical compound with the molecular formula C13H9BrClFO and a molecular weight of 315.57 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzhydrol structure, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves the reaction of 2-bromobenzaldehyde with 3-chloro-4-fluorobenzylmagnesium chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
2-Bromo-3’-chloro-4’-fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-3’-chloro-4’-fluorobenzhydrol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-3’-chloro-4’-fluorobenzhydrol can be compared with other similar compounds, such as:
2-Bromo-4’-fluorobenzhydrol: Lacks the chlorine atom, which may affect its reactivity and interactions.
3-Chloro-4’-fluorobenzhydrol: Lacks the bromine atom, leading to different chemical properties and applications.
2-Bromo-3’-chlorobenzhydrol: Lacks the fluorine atom, which can influence its biological activity and stability.
These comparisons highlight the unique combination of halogen atoms in 2-Bromo-3’-chloro-4’-fluorobenzhydrol, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNFVXFEZPZFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)F)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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